![molecular formula C16H12ClNO2S B10866158 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B10866158.png)
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound with the following chemical structure:
Structure: C23H18Cl2N2OS2
This compound belongs to the class of benzothieno[2,3-d][1,3]oxazinones and exhibits interesting properties due to its fused ring system. It contains both sulfur and oxygen atoms in its heterocyclic core, making it relevant for various applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of a suitable precursor with chlorophenyl substituents. detailed reaction conditions and mechanisms are proprietary and may vary depending on the specific industrial process.
Industrial Production Methods: While industrial-scale production methods are not widely disclosed, researchers have explored catalyst-free reactions and other efficient strategies to access this compound . Further optimization and scale-up studies are necessary for large-scale production.
Chemical Reactions Analysis
Reactivity:
- Oxidation : Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction of the carbonyl group may yield the corresponding alcohol.
- Substitution : The chlorophenyl group can participate in substitution reactions.
- Cyclization : Intramolecular cyclization reactions are possible due to the fused ring system.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution : Various nucleophiles (e.g., amines, thiols) can be employed.
- Cyclization : Acidic or basic conditions to promote cyclization.
Major Products: The major products depend on the specific reaction conditions and substituents. Commonly observed products include derivatives with modified functional groups or ring systems.
Scientific Research Applications
Chemistry:
- Building Blocks : Used as a building block in the synthesis of more complex molecules.
- Drug Discovery : Investigated for potential pharmaceutical applications.
- Biological Studies : Studied for its interactions with biological targets.
- Drug Development : May serve as a lead compound for drug development.
- Materials Science : Potential applications in materials science due to its unique structure.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar heterocyclic cores (such as benzothiophenes and oxazinones) can be compared. Notable examples include:
- Benzothiophenes : Share the same sulfur-containing ring system.
- Oxazinones : Similar fused ring structures.
Biological Activity
The compound 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one is a member of the benzothieno and oxazinone family of compounds. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C17H14ClN3O2S. The structure features a tetrahydrobenzothieno moiety fused with an oxazinone ring. This unique structure contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some derivatives exhibit activity against both gram-positive and gram-negative bacteria as well as fungi.
- Antioxidant Effects : These compounds may also demonstrate antioxidant capabilities.
Anticancer Activity
A significant area of investigation is the anticancer potential of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one .
Case Study: Inhibition of Glioblastoma Cells
In a study focused on glioblastoma cells, derivatives similar to this compound were tested for their ability to inhibit cell growth. The results indicated that certain analogs inhibited neurosphere formation in patient-derived glioma stem cells, showcasing their potential as therapeutic agents against aggressive brain tumors. For instance:
- Compound 4j demonstrated an EC50 value of 20 μM against GL261 murine glioblastoma cells, indicating significant inhibitory activity while showing low cytotoxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented extensively. For example:
- A series of benzoxazinone derivatives were screened against various bacterial strains and fungi. These studies revealed moderate to potent activity against pathogens such as Staphylococcus aureus and Candida albicans .
Compound Type | Activity Against | EC50 (μM) |
---|---|---|
Benzoxazinone Derivatives | Staphylococcus aureus | Moderate |
Benzothieno Derivatives | Candida albicans | Potent |
Antioxidant Activity
The antioxidant capacity of these compounds has also been evaluated using the DPPH radical scavenging assay. Results indicated that certain derivatives significantly reduced DPPH radicals, suggesting potential applications in oxidative stress-related conditions .
The biological activity of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have shown to inhibit key kinases involved in cancer pathways (e.g., AKT signaling pathway), which is crucial for cell survival and proliferation in tumors .
- Interaction with Cellular Targets : The structural features allow for interaction with various cellular targets, enhancing their pharmacological profiles.
Properties
Molecular Formula |
C16H12ClNO2S |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C16H12ClNO2S/c17-10-7-5-9(6-8-10)14-18-15-13(16(19)20-14)11-3-1-2-4-12(11)21-15/h5-8H,1-4H2 |
InChI Key |
YEZJSBXEXXISAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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